molecular formula C22H26N4 B14706823 1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- CAS No. 17913-57-4

1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-

Cat. No.: B14706823
CAS No.: 17913-57-4
M. Wt: 346.5 g/mol
InChI Key: ICMGOJSGLIVFHM-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- is an organic compound with a complex structure. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 4-(dimethylamino)phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- typically involves the reaction of 1,4-benzenediamine with 4-(dimethylamino)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.

Chemical Reactions Analysis

1,4-Benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,4-Benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- can be compared with other similar compounds such as:

    1,4-Benzenediamine, N-phenyl-: This compound has a phenyl group instead of the dimethylamino group.

    1,4-Benzenediamine, N,N-dimethyl-: This compound has dimethyl groups instead of the dimethylamino groups.

    1,4-Benzenediamine, N,N,N’,N’-tetramethyl-: This compound has four methyl groups attached to the nitrogen atoms.

The uniqueness of 1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

17913-57-4

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

1-N,4-N-bis[4-(dimethylamino)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C22H26N4/c1-25(2)21-13-9-19(10-14-21)23-17-5-7-18(8-6-17)24-20-11-15-22(16-12-20)26(3)4/h5-16,23-24H,1-4H3

InChI Key

ICMGOJSGLIVFHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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